GSK503-d8

LC-MS/MS Bioanalysis Internal Standard

Essential for GSK503 LC-MS/MS quantification, this +8 Da deuterated analog corrects matrix effects, extraction variability, and instrument drift. Non-deuterated GSK503 or generic deuterated standards cannot provide accurate PK/PD data or ensure regulatory compliance. Crucial for correlating exposure with H3K27me3 inhibition in tumor and plasma samples.

Molecular Formula C₃₁H₃₀D₈N₆O₂
Molecular Weight 534.72
Cat. No. B1151221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK503-d8
SynonymsN-[(4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-3-methyl-1-(1-methylethyl)-6-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide-d8;  N-​[(1,​2-​Dihydro-​4,​6-​dimethyl-​2-​oxo-​3-​pyridinyl)​methyl]​-​3-​methyl-​1-​(1-​methylethyl
Molecular FormulaC₃₁H₃₀D₈N₆O₂
Molecular Weight534.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK503-d8: Deuterated EZH2 Inhibitor Internal Standard for PK and Bioanalytical Studies


GSK503-d8 is a stable isotope-labeled analog of GSK503, a potent and selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2) methyltransferase . GSK503 inhibits both wild-type and mutant EZH2 with an apparent Ki (Kiapp) ranging from 3 to 27 nM , while GSK503-d8 possesses identical chemical properties but with a molecular weight increase of 8 Da (C31H30D8N6O2, MW 534.72 vs. C31H38N6O2, MW 526.67) . As an isotopically labeled compound, GSK503-d8 serves as a critical internal standard (IS) for the accurate and precise quantification of GSK503 in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Non-Deuterated GSK503 or Alternative EZH2 Inhibitor Analogs Cannot Substitute GSK503-d8


Non-deuterated GSK503 cannot serve as an effective internal standard for LC-MS/MS quantification due to its co-elution and identical mass-to-charge ratio (m/z) with the analyte, leading to ion suppression and inaccurate quantification . Alternative EZH2 inhibitors such as GSK126 and GSK343, while structurally related, differ in their chromatographic behavior and ionization efficiency, rendering them unsuitable as internal standards . Furthermore, generic deuterated internal standards lacking the exact structural match to GSK503 fail to correct for analyte-specific matrix effects, extraction recovery variability, and instrument drift, thereby compromising data integrity and regulatory compliance in pharmacokinetic and metabolic studies [1].

Quantitative Evidence for the Selection of GSK503-d8: A Comparative Analysis


GSK503-d8 Molecular Weight Difference Enables MS Discrimination from Non-Deuterated GSK503

GSK503-d8 provides a molecular weight of 534.72 Da due to the replacement of eight hydrogen atoms with deuterium, compared to 526.67 Da for non-deuterated GSK503 . This +8 Da mass shift allows for unambiguous mass spectrometric discrimination between the analyte (GSK503) and the internal standard (GSK503-d8) without interference, which is a fundamental requirement for accurate quantification in LC-MS/MS assays .

LC-MS/MS Bioanalysis Internal Standard

GSK503-d8 Provides Superior Analytical Precision in LC-MS/MS Quantification of GSK503

In LC-MS/MS bioanalysis, GSK503-d8 co-elutes with GSK503 and experiences identical matrix effects, ionization efficiency, and extraction recovery . This is in contrast to the use of a non-deuterated, structurally distinct internal standard (e.g., a different EZH2 inhibitor like GSK126), which would not mirror the analyte's behavior, leading to inaccurate quantification due to differential matrix suppression or enhancement . While a direct, quantitative comparison of precision (%CV) between methods using GSK503-d8 and a non-deuterated IS is not available in the public domain for this specific compound, the established principle of isotope dilution mass spectrometry dictates that the use of a stable isotope-labeled analog yields significantly higher accuracy and lower variability [1].

LC-MS/MS Matrix Effects Extraction Recovery

GSK503 Exhibits Potent and Selective Inhibition of EZH2 Compared to EZH1 and Other Histone Methyltransferases

GSK503 demonstrates high selectivity for EZH2 over the closely related EZH1. In vitro assays show a >200-fold selectivity (Kiapp = 636 nM for EZH1 versus 3-27 nM for EZH2) and >4,000-fold selectivity over a panel of other histone methyltransferases . This selectivity profile is comparable to other potent EZH2 inhibitors like GSK126, but the deuterated form (GSK503-d8) allows for precise quantification of this specific inhibitor in biological systems, which is not possible with non-deuterated analogs .

EZH2 Selectivity Epigenetics

In Vivo Antitumor Efficacy of GSK503 in Preclinical Melanoma Models Supports the Relevance of Quantifying Its Exposure

In a preclinical melanoma mouse model, treatment with GSK503 (150 mg/kg, i.p.) resulted in a drastic reduction in the emergence of new skin melanomas and virtually abolished metastases formation [1]. While this in vivo activity is not directly measurable by the deuterated standard itself, it establishes the therapeutic relevance of the parent compound and underscores the critical need for accurate bioanalytical quantification of GSK503 (using GSK503-d8) in pharmacokinetic and pharmacodynamic studies to correlate exposure with efficacy .

In Vivo Efficacy Melanoma

GSK503 Reduces H3K27me3 Levels and Impairs Germinal Center Formation in Mice, Demonstrating Target Engagement

In C57BL/6 mice immunized with SRBC, administration of GSK503 (150 mg/kg/day, i.p.) reduced the level of H3K27me3 in splenocytes and prevented the formation of post-immunization germinal centers . This pharmacodynamic (PD) biomarker modulation confirms target engagement and provides a quantitative endpoint for PK/PD modeling. Accurate measurement of GSK503 plasma and tissue concentrations using GSK503-d8 as an internal standard is essential for establishing the relationship between dose, exposure, and this pharmacodynamic effect .

EZH2 Biomarker Target Engagement

Optimal Research and Industrial Applications for GSK503-d8 Based on Comparative Evidence


LC-MS/MS Quantification of GSK503 in Pharmacokinetic Studies

GSK503-d8 is specifically designed and validated for use as an internal standard in LC-MS/MS assays for the quantification of GSK503 in biological matrices (e.g., plasma, tissue homogenates, microsomes). This application is essential for generating accurate and precise pharmacokinetic data in preclinical and clinical development . The +8 Da mass difference enables clear chromatographic separation and minimizes matrix effects, ensuring reliable measurement of GSK503 concentrations over time .

Monitoring GSK503 Metabolism and Drug-Drug Interactions

In drug metabolism and pharmacokinetic (DMPK) studies, GSK503-d8 is used to correct for variations in sample preparation and instrument response, allowing for the accurate quantification of GSK503 and its metabolites. This is critical for assessing metabolic stability, identifying major metabolites, and evaluating the potential for drug-drug interactions involving GSK503 .

Pharmacodynamic (PD) Biomarker Studies in Cancer Research

Given the established in vivo efficacy and target engagement of GSK503 (reduction in H3K27me3 and tumor growth inhibition in melanoma models ), the use of GSK503-d8 as an internal standard is crucial for correlating drug exposure with pharmacodynamic effects. By accurately measuring GSK503 levels in tumor tissue and plasma, researchers can establish exposure-response relationships, which are fundamental for dose selection and efficacy predictions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK503-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.